(D-Ser6,Azagly10)-LHRH

Beschreibung

The exact mass of the compound (d-Ser6)-goserelin is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(carbamoylamino)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H76N18O14/c1-28(2)19-37(46(79)64-36(9-5-17-60-54(56)57)53(86)73-18-6-10-43(73)52(85)71-72-55(58)87)65-50(83)41(25-74)69-47(80)38(20-29-11-13-32(76)14-12-29)66-51(84)42(26-75)70-48(81)39(21-30-23-61-34-8-4-3-7-33(30)34)67-49(82)40(22-31-24-59-27-62-31)68-45(78)35-15-16-44(77)63-35/h3-4,7-8,11-14,23-24,27-28,35-43,61,74-76H,5-6,9-10,15-22,25-26H2,1-2H3,(H,59,62)(H,63,77)(H,64,79)(H,65,83)(H,66,84)(H,67,82)(H,68,78)(H,69,80)(H,70,81)(H,71,85)(H4,56,57,60)(H3,58,72,87)/t35-,36-,37-,38-,39-,40-,41+,42-,43-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFOFNUJOVIOVTO-XXJSJULJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NNC(=O)N)NC(=O)C(CO)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NNC(=O)N)NC(=O)[C@@H](CO)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H76N18O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1213.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65807-03-6 | |

| Record name | 65807-03-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (D-Ser6,Azagly10)-LHRH (Goserelin): Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the luteinizing hormone-releasing hormone (LHRH) analog, (D-Ser6,Azagly10)-LHRH, commercially known as Goserelin (B1671991). This document details its chemical structure, methods of synthesis, and delves into its biological activity, including available quantitative data and its mechanism of action through receptor signaling pathways.

Chemical Structure

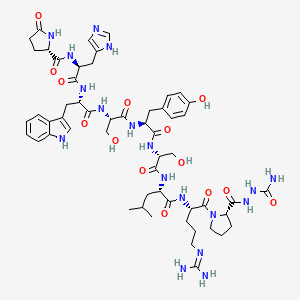

This compound, or Goserelin, is a synthetic decapeptide analog of the naturally occurring LHRH. Its structure is characterized by two key modifications to the native LHRH sequence, which enhance its potency and duration of action. The glycine (B1666218) at position 6 is replaced with a D-serine residue, and the glycine at position 10 is substituted with an azaglycine residue.

The amino acid sequence of this compound is: {Pyr}-His-Trp-Ser-Tyr-D-Ser-Leu-Arg-Pro-Azagly-NH₂

These modifications make the peptide more resistant to degradation by peptidases, resulting in a longer biological half-life compared to native LHRH.

Synthesis of this compound

The synthesis of Goserelin can be achieved through both solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS) methodologies. The presence of the C-terminal azaglycine moiety and the need for specific side-chain protection present unique challenges in its synthesis.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is a widely used method for peptide synthesis, offering high efficiency and the ability to produce long peptide chains.

Experimental Protocol for Solid-Phase Synthesis:

A detailed experimental protocol for the solid-phase synthesis of Goserelin is outlined below, based on established principles and patent literature.

Materials:

-

Fmoc-protected amino acids (including Fmoc-D-Ser(tBu)-OH and Fmoc-Azagly-OH)

-

Rink Amide resin

-

Coupling reagents (e.g., HBTU, HATU, DIC)

-

Base (e.g., DIPEA)

-

Deprotection reagent (e.g., 20% piperidine (B6355638) in DMF)

-

Cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5)

-

Solvents (DMF, DCM)

-

Purification system (preparative HPLC)

Procedure:

-

Resin Swelling: The Rink Amide resin is swelled in DMF.

-

Fmoc Deprotection: The Fmoc protecting group on the resin is removed using 20% piperidine in DMF.

-

First Amino Acid Coupling: The C-terminal amino acid, Fmoc-Azagly-OH, is coupled to the deprotected resin using a coupling agent and a base. The reaction progress is monitored using a qualitative test (e.g., Kaiser test).

-

Iterative Coupling and Deprotection: The subsequent Fmoc-protected amino acids are coupled sequentially according to the peptide sequence. Each coupling step is followed by Fmoc deprotection.

-

Final Deprotection: After the coupling of the final amino acid (Pyr), the terminal Fmoc group is removed.

-

Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail.

-

Purification: The crude peptide is purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The purified peptide is characterized by analytical HPLC and mass spectrometry to confirm its identity and purity.

Liquid-Phase Peptide Synthesis (LPPS)

LPPS, or solution-phase synthesis, is another viable method for producing Goserelin, particularly for large-scale production. This method involves the synthesis of peptide fragments in solution, which are then coupled to form the final decapeptide.

Biological Activity and Quantitative Data

Goserelin is a potent agonist of the gonadotropin-releasing hormone receptor (GnRHR). Its enhanced stability and affinity for the GnRHR lead to a biphasic effect on the pituitary-gonadal axis. Initially, it stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). However, chronic administration leads to the downregulation of GnRH receptors in the pituitary, resulting in a profound suppression of LH and FSH secretion and, consequently, a reduction in the production of gonadal steroids such as testosterone (B1683101) and estrogen.

| Parameter | Organism/System | Method | Result | Reference |

| Testosterone Suppression | Human (Prostate Cancer Patients) | Clinical Study | Reduction to castration levels (<50 ng/dL) | [1][2] |

| LH and FSH Suppression | Human | Clinical Study | Significant suppression after chronic administration | [3] |

Signaling Pathway

The biological effects of this compound are mediated through its interaction with the GnRH receptor, a member of the G-protein coupled receptor (GPCR) superfamily.

Upon binding of Goserelin to the GnRH receptor, a conformational change is induced, leading to the activation of intracellular signaling cascades. The primary pathway involves the activation of a Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The increase in intracellular Ca²⁺, along with the activation of protein kinase C (PKC) by DAG, leads to the downstream signaling events that ultimately result in the synthesis and release of gonadotropins.

Chronic stimulation by Goserelin leads to the desensitization and downregulation of the GnRH receptors, uncoupling them from the signaling pathway and leading to the suppression of gonadotropin release.

Signaling Pathway of this compound (Goserelin)

Caption: Signaling pathway of this compound (Goserelin) via the GnRH receptor.

Experimental Workflow for Solid-Phase Peptide Synthesis

Caption: General workflow for the solid-phase peptide synthesis of this compound.

Conclusion

This compound (Goserelin) is a potent LHRH agonist with significant therapeutic applications, primarily in the management of hormone-dependent cancers. Its enhanced stability and biological activity are a direct result of its specific amino acid substitutions. The synthesis of Goserelin, while challenging, can be accomplished through established peptide synthesis methodologies. Its mechanism of action via the GnRH receptor and subsequent downstream signaling pathways is well-characterized, providing a clear rationale for its clinical efficacy. This guide provides a foundational understanding for researchers and professionals involved in the development and study of peptide-based therapeutics.

References

- 1. US20100311946A1 - Solid Phase Peptide for the Production of Goserelin - Google Patents [patents.google.com]

- 2. Solid Phase Peptide Synthesis Resin - Sunresin [seplite.com]

- 3. WO2010141276A1 - Solid phase peptide synthesis process for the production of goserelin - Google Patents [patents.google.com]

The Biological Activity of (D-Ser6,Azagly10)-LHRH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(D-Ser6,Azagly10)-LHRH is a synthetic analog of the naturally occurring Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH). As a potent LHRH agonist, it exhibits significantly enhanced biological activity and stability compared to the native decapeptide. This technical guide provides a comprehensive overview of the biological activity of this compound and its closely related analogs, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. The information presented is intended to support research, discovery, and development efforts in fields such as oncology, reproductive medicine, and endocrinology.

LHRH agonists, including this compound, are characterized by amino acid substitutions at position 6 and/or 10, which confer increased resistance to enzymatic degradation and higher binding affinity for the GnRH receptor (GnRHR).[1] These modifications result in a prolonged and more potent biological response. The primary mechanism of action of LHRH agonists involves the initial stimulation of the pituitary-gonadal axis, leading to a transient increase in luteinizing hormone (LH) and follicle-stimulating hormone (FSH), followed by a profound and sustained suppression of these gonadotropins upon continuous administration.[2] This paradoxical effect of downregulation and desensitization of the GnRH receptors forms the basis of their therapeutic applications in hormone-dependent conditions.[2]

Quantitative Biological Activity

While specific quantitative binding affinity data for this compound is not extensively available in the public domain, the biological activity can be inferred from studies on closely related analogs, particularly goserelin (B1671991) ([D-Ser(tBu)6,Azagly10]-LHRH). LHRH agonists with modifications at position 6 and 10 are reported to be 50 to 100 times more potent than native LHRH.[1] The enhanced potency is a result of both increased receptor binding affinity and greater resistance to degradation.

For comparative purposes, the binding affinities of other D-amino acid substituted LHRH analogs are presented below. These values, obtained through competitive radioligand binding assays, demonstrate the significant increase in affinity conferred by the D-amino acid substitution at position 6.

| Compound | Equilibrium Association Constant (Ka) (M⁻¹) | Relative Binding Affinity (vs. Native LHRH) |

| Native LHRH (GnRH) | 6.6 x 10⁸ | 1.0 |

| [D-Ala⁶]-GnRH | 4.6 x 10⁹ | ~7.0 |

| [D-Trp⁶]LHRH | ~10-fold higher than LHRH | ~10.0 |

Data for [D-Ala⁶]-GnRH is indicative of the effect of D-amino acid substitution at position 6.[3] Data for [D-Trp⁶]LHRH is also provided for comparison.[1]

In Vivo Efficacy: Gonadotropin and Steroid Suppression

The primary in vivo biological effect of sustained administration of this compound and other potent LHRH agonists is the suppression of gonadotropin and sex steroid levels to castrate levels. This is a critical endpoint for therapeutic applications in hormone-sensitive cancers and other endocrine disorders.

| Species | LHRH Agonist | Dose and Administration | Effect on Testosterone (B1683101) | Time to Effect |

| Adult Male Rats | (D-Ser(TBU)6, des-Gly-NH2(10)) LHRH ethylamide (250 ng daily) with an antiandrogen | Daily injection for 5 months | Marked inhibition of ventral prostate and seminal vesicle weight to 9% and 15% of control, respectively. | 5 months |

| Adult Male Rats | Orntide acetate (B1210297) (LHRH antagonist) | Single daily dose | Testosterone suppression to below 0.5 ng/ml (castration level). | Within 6 hours |

The data for the potent LHRH agonist in rats demonstrates the profound inhibitory effect on androgen-dependent tissues.[4] The data for the LHRH antagonist is provided to illustrate a rapid suppression of testosterone without the initial surge seen with agonists.[5]

Signaling Pathways

The biological effects of this compound are mediated through the GnRH receptor, a member of the G-protein coupled receptor (GPCR) superfamily. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades.

Upon binding of this compound, the GnRH receptor primarily couples to the Gq/11 protein, which in turn activates Phospholipase C (PLC).[2] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). Both DAG and elevated intracellular Ca²⁺ levels activate Protein Kinase C (PKC), which then phosphorylates downstream targets, including components of the mitogen-activated protein kinase (MAPK) cascade. This signaling cascade ultimately leads to the synthesis and secretion of LH and FSH.

Experimental Protocols

Radioligand Binding Assay for GnRH Receptor

This protocol describes a competitive binding assay to determine the binding affinity (IC50 and subsequently Ki) of a test compound like this compound for the GnRH receptor.

Materials:

-

Pituitary membrane preparation (source of GnRH receptors)

-

Radiolabeled LHRH agonist (e.g., [¹²⁵I]-[D-Trp⁶]LHRH)

-

Unlabeled this compound (test compound)

-

Native LHRH (for positive control)

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Glass fiber filters (e.g., Whatman GF/C)

-

Filtration apparatus

-

Gamma counter

Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of the unlabeled test compound and native LHRH in assay buffer.

-

Dilute the radiolabeled LHRH agonist in assay buffer to a final concentration at or below its Kd.

-

Resuspend the pituitary membrane preparation in assay buffer to a desired protein concentration (e.g., 50-100 µ g/well ).

-

-

Assay Setup:

-

In a 96-well plate, add in the following order:

-

Assay buffer

-

Unlabeled competitor (test compound or native LHRH) or buffer for total binding. For non-specific binding, add a high concentration of unlabeled native LHRH.

-

Radiolabeled LHRH agonist.

-

Pituitary membrane preparation to initiate the binding reaction.

-

-

-

Incubation:

-

Incubate the plate at 4°C for 90-120 minutes with gentle agitation to reach equilibrium.

-

-

Filtration:

-

Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from all other measurements to obtain specific binding.

-

Plot the percentage of specific binding against the log concentration of the unlabeled competitor.

-

Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Assessment of Testosterone Suppression in Rats

This protocol outlines a method to evaluate the in vivo efficacy of this compound in suppressing testosterone levels in male rats.

Materials:

-

Adult male Sprague-Dawley rats

-

This compound

-

Vehicle (e.g., saline, sterile water)

-

Blood collection supplies (e.g., syringes, tubes with anticoagulant)

-

Centrifuge

-

Testosterone ELISA kit or access to a radioimmunoassay (RIA) facility

Procedure:

-

Animal Acclimatization:

-

Acclimate rats to the housing conditions for at least one week before the experiment.

-

-

Treatment Groups:

-

Divide the rats into at least two groups: a control group receiving the vehicle and a treatment group receiving this compound.

-

-

Dosing:

-

Administer the test compound or vehicle to the rats via the desired route (e.g., subcutaneous injection). For chronic studies, injections are typically performed daily.

-

-

Blood Sampling:

-

Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., baseline, and at various intervals after the start of treatment).

-

-

Plasma Preparation:

-

Centrifuge the blood samples to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

-

-

Testosterone Measurement:

-

Measure the testosterone concentration in the plasma samples using a validated testosterone ELISA kit or by radioimmunoassay following the manufacturer's instructions.

-

-

Data Analysis:

-

Compare the testosterone levels between the control and treatment groups at each time point using appropriate statistical methods (e.g., t-test or ANOVA).

-

Plot the mean testosterone levels over time for each group to visualize the suppression profile.

-

Conclusion

This compound is a potent LHRH agonist with significant potential for therapeutic applications. Its enhanced biological activity, stemming from increased receptor binding affinity and resistance to degradation, leads to profound and sustained suppression of the pituitary-gonadal axis. The information and protocols provided in this technical guide offer a foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this and other LHRH analogs. Further studies are warranted to delineate the precise quantitative binding characteristics of this compound and to fully explore its pharmacological profile.

References

- 1. Agonists of LHRH - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Combined long-term treatment with an LHRH agonist and a pure antiandrogen blocks androgenic influence in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of the concurrent LHRH antagonist administration with a LHRH superagonist in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Function of (D-Ser6,Azagly10)-LHRH (Goserelin)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(D-Ser6,Azagly10)-LHRH, commonly known as Goserelin (B1671991), is a potent synthetic superagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1] This decapeptide analogue plays a critical role in the management of hormone-sensitive diseases, most notably prostate and breast cancer, through its profound effects on the hypothalamic-pituitary-gonadal axis.[2][3][4] Initially, Goserelin stimulates the pituitary gland, leading to a transient surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3] However, chronic administration results in the downregulation and desensitization of pituitary GnRH receptors, leading to a sustained suppression of gonadotropin secretion and subsequent reduction of testosterone (B1683101) and estrogen to castrate levels.[1] Beyond its endocrine effects, Goserelin exerts direct anti-tumor activities by modulating intracellular signaling pathways, including the PI3K/Akt and MAPK/ERK cascades in cancer cells.[5][6] This guide provides a comprehensive overview of the function of Goserelin, including its mechanism of action, quantitative data on its effects, detailed experimental protocols, and visualizations of its signaling pathways.

Core Function and Mechanism of Action

Goserelin's primary function is to suppress the production of sex hormones by acting as a superagonist at the GnRH receptors on pituitary gonadotrophs.[1] This interaction initiates a biphasic response:

-

Initial Agonist Phase (Flare-up): Upon initial administration, Goserelin binds to GnRH receptors, mimicking the action of natural GnRH and triggering an initial surge in the secretion of LH and FSH from the anterior pituitary. This leads to a transient increase in serum testosterone in males and estradiol (B170435) in females.[3]

-

Downregulation and Desensitization Phase: Continuous exposure to Goserelin leads to the internalization and uncoupling of GnRH receptors from their signaling pathways. This desensitization of the pituitary gonadotrophs results in a profound and sustained suppression of LH and FSH release. The subsequent decrease in gonadotropin levels leads to a significant reduction in the production of gonadal steroids, achieving a state of "medical castration."[1]

In addition to its effects on the pituitary, Goserelin can also exert direct effects on cancer cells that express GnRH receptors. This direct action can inhibit cell proliferation and induce apoptosis.[5][6]

Quantitative Data

The following tables summarize the available quantitative data on the binding affinity and clinical efficacy of Goserelin.

| Parameter | Value | Assay/Method | Source |

| Binding Affinity (Ki) | 0.06 nM (for Nafarelin, a similar GnRH agonist) | Radioligand Binding Assay | [7] |

| Residence Time | 5.6 min | Competition Association Assay | [7] |

Table 1: Goserelin GnRH Receptor Binding Affinity. While a specific Ki value for Goserelin was not found in the provided search results, a study on various GnRH peptide agonists reported a residence time of 5.6 minutes for Goserelin. For context, the same study reported a Ki value of 0.06 nM for Nafarelin, another potent GnRH agonist.[7]

| Hormone | Dosage | Effect | Time to Effect | Patient Population | Source |

| Testosterone | 3.6 mg monthly | Suppression to <50 ng/dL | 2-4 weeks | Prostate Cancer | [7] |

| Testosterone | 10.8 mg quarterly | Suppression to <50 ng/dL | 2-4 weeks | Prostate Cancer | [7] |

| LH | 3.6 mg monthly | Initial surge followed by suppression | Suppression within 2-3 weeks | Breast Cancer | [8] |

| FSH | 3.6 mg monthly | Initial surge followed by suppression | Suppression within 2-3 weeks | Breast Cancer | [8] |

| Estradiol | 3.6 mg monthly | Suppression to postmenopausal levels (<30 pg/mL) | 2-3 weeks | Breast Cancer | [8] |

Table 2: Hormonal Response to Goserelin in Clinical Studies. Goserelin effectively suppresses sex hormone levels to castrate or postmenopausal ranges.

| Cancer Type | Animal Model | Goserelin Dosage | Effect on Tumor Volume | Source |

| Epithelial Ovarian Cancer | Nude mice with SKOV3-ip xenografts | 10 mg/kg/day | Significant reduction in tumor volume compared to control | [7] |

| Mammary Cancer | Dogs | 60 µg/kg every 21 days | Reduction in tumor size | [9] |

Table 3: In Vivo Anti-Tumor Efficacy of Goserelin. Preclinical studies demonstrate the ability of Goserelin to inhibit the growth of hormone-sensitive tumors.

Signaling Pathways

Goserelin's effects are mediated through complex signaling pathways, both at the pituitary and directly within cancer cells.

Pituitary GnRH Receptor Signaling

The binding of Goserelin to the GnRH receptor on pituitary gonadotrophs activates G-protein-coupled signaling cascades, primarily through Gαq/11. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events ultimately lead to the synthesis and release of LH and FSH.

Caption: Goserelin-induced signaling pathway in pituitary gonadotrophs.

Direct Anti-Tumor Signaling Pathways

In cancer cells expressing GnRH receptors, Goserelin can directly induce anti-proliferative and pro-apoptotic effects through the modulation of key intracellular signaling pathways.

In epithelial ovarian cancer cells, Goserelin has been shown to decrease the activity of Akt, a key survival kinase.[6] This leads to the upregulation and activation of the transcription factor FOXO1. Activated FOXO1 then translocates to the nucleus and promotes the expression of pro-apoptotic genes, including members of the tumor necrosis factor (TNF) receptor superfamily, ultimately leading to programmed cell death.[6][7]

Caption: Goserelin's direct pro-apoptotic signaling via the PI3K/Akt/FOXO1 pathway in cancer cells.

Goserelin can also modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, in prostate cancer cells.[5] The activation of this pathway can influence cell proliferation and survival. The precise downstream effects and their contribution to Goserelin's anti-tumor activity are still under investigation.

Caption: Goserelin's modulation of the MAPK/ERK signaling pathway in cancer cells.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of Goserelin.

GnRH Receptor Binding Assay (Competitive Radioligand Binding)

Objective: To determine the binding affinity (Ki) of Goserelin for the GnRH receptor.

Materials:

-

Cell line expressing GnRH receptors (e.g., HEK293-GnRHR, pituitary cells)

-

Radiolabeled GnRH analog (e.g., [¹²⁵I]-Buserelin)

-

Unlabeled Goserelin

-

Binding buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 1 mM EDTA, 0.1% BSA)

-

Wash buffer (e.g., ice-cold PBS)

-

Scintillation fluid

-

96-well plates

-

Harvester and filter mats

-

Scintillation counter

Protocol:

-

Cell Culture: Culture GnRH receptor-expressing cells to confluency.

-

Membrane Preparation: Harvest cells, homogenize in lysis buffer, and prepare a crude membrane fraction by centrifugation. Resuspend the membrane pellet in binding buffer.

-

Assay Setup: In a 96-well plate, add a constant concentration of radiolabeled GnRH analog and varying concentrations of unlabeled Goserelin to the membrane preparation. Include wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of unlabeled ligand).

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through filter mats using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filter mats in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each Goserelin concentration by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of Goserelin. Determine the IC50 value (concentration of Goserelin that inhibits 50% of radioligand binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Experimental workflow for a competitive radioligand binding assay.

Western Blot Analysis of PI3K/Akt and MAPK/ERK Pathway Activation

Objective: To assess the effect of Goserelin on the phosphorylation status of key proteins in the PI3K/Akt and MAPK/ERK signaling pathways.

Materials:

-

Cancer cell line of interest (e.g., SKOV3-ip for ovarian cancer, LNCaP for prostate cancer)

-

Goserelin

-

Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Culture and Treatment: Plate cells and allow them to adhere. Treat cells with various concentrations of Goserelin for different time points. Include an untreated control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., 1:1000 dilution) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Caption: Experimental workflow for Western blot analysis.

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of Goserelin in a preclinical animal model.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Hormone-dependent cancer cell line (e.g., LNCaP for prostate cancer)

-

Goserelin formulation (e.g., sustained-release depot)

-

Calipers for tumor measurement

-

Anesthesia

Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer Goserelin to the treatment group according to the desired dosing schedule. The control group receives a vehicle control.

-

Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice weekly). Calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Monitoring: Monitor the body weight and overall health of the animals throughout the study.

-

Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

-

Data Analysis: Plot the mean tumor volume over time for each group. Compare the tumor growth between the Goserelin-treated and control groups to determine the anti-tumor efficacy.

Caption: Experimental workflow for an in vivo tumor xenograft study.

Conclusion

This compound (Goserelin) is a well-established GnRH agonist with a multifaceted mechanism of action. Its primary therapeutic effect stems from the profound suppression of sex hormone production through the downregulation of pituitary GnRH receptors. Furthermore, its direct anti-tumor effects, mediated by the modulation of intracellular signaling pathways such as PI3K/Akt and MAPK/ERK, provide an additional layer of therapeutic benefit in hormone-sensitive cancers. The quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this important peptide hormone. Further investigation into the detailed molecular interactions within the direct signaling pathways will continue to enhance our understanding of Goserelin's full therapeutic potential.

References

- 1. The use of gonadotrophin-releasing hormone (GnRH) agonists in early and advanced breast cancer in pre- and perimenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Goserelin Acetate - NCI [cancer.gov]

- 4. Goserelin. A review of its pharmacodynamic and pharmacokinetic properties, and clinical use in sex hormone-related conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Goserelin promotes the apoptosis of epithelial ovarian cancer cells by upregulating forkhead box O1 through the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Goserelin promotes the apoptosis of epithelial ovarian cancer cells by upregulating forkhead box O1 through the PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The depot GnRH analogue goserelin in the treatment of premenopausal patients with metastatic breast cancer--a 5-year experience and further endocrine therapies. Cooperative German Zoladex Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ovarian function suppression with a GnRH analogue: D-ser(But[t])[6]-Arzgly[10]-LHRH (Goserelin) in hormone dependent canine mammary cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of (D-Ser6,Azagly10)-LHRH (Goserelin): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(D-Ser6,Azagly10)-LHRH, widely known as Goserelin (B1671991), is a potent synthetic analogue of luteinizing hormone-releasing hormone (LHRH). Its discovery marked a significant milestone in the development of hormonal therapies for a range of sex hormone-dependent diseases, most notably prostate and breast cancer. This technical guide provides a comprehensive overview of the discovery, history, and core scientific principles underlying Goserelin. It details the experimental methodologies employed in its synthesis and biological characterization, presents key quantitative data on its potency and activity, and elucidates the signaling pathways through which it exerts its therapeutic effects.

Introduction: The Quest for Potent LHRH Analogues

The isolation and characterization of the decapeptide LHRH in the early 1970s opened the door to understanding and manipulating the hypothalamic-pituitary-gonadal axis. Initial research focused on creating analogues with enhanced potency and duration of action compared to the native hormone. The primary strategy involved strategic amino acid substitutions to increase receptor binding affinity and protect the peptide from rapid enzymatic degradation.

The development of Goserelin, internally coded as ICI 118630, emerged from this intensive research effort. The key structural modifications in Goserelin compared to native LHRH are the substitution of glycine (B1666218) at position 6 with a D-serine (tert-butyl) residue and the replacement of the C-terminal glycine-amide with an azaglycine-amide. These changes render the molecule 50 to 100 times more potent than natural LHRH and confer a significantly longer biological half-life. Goserelin was patented in 1976 and received approval for medical use in 1987.[1]

Physicochemical Properties and Structure

Goserelin is a synthetic decapeptide with the following primary structure:

-

Sequence: Pyr-His-Trp-Ser-Tyr-D-Ser(tBu)-Leu-Arg-Pro-Azagly-NH2[2]

-

Molecular Weight: 1269.43 g/mol [5]

-

CAS Number: 65807-02-5[2]

Mechanism of Action: A Paradoxical Effect

Goserelin functions as a potent agonist of the LHRH receptor (LHRHR), also known as the gonadotropin-releasing hormone receptor (GnRHR). Its mechanism of action is biphasic:

-

Initial Stimulation (Agonist Phase): Upon initial administration, Goserelin binds to and stimulates LHRH receptors on pituitary gonadotroph cells.[1] This leads to a transient surge in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][6][7] In men, this results in a temporary increase in testosterone (B1683101) levels, a phenomenon often referred to as "testosterone flare." In women, a similar transient increase in estradiol (B170435) is observed.[7]

-

Downregulation and Desensitization (Antagonist-like Phase): Continuous, non-pulsatile administration of Goserelin leads to the sustained occupation and subsequent downregulation of LHRH receptors on the pituitary gland.[5] This process of receptor desensitization and internalization ultimately results in a profound and sustained suppression of LH and FSH release.[7] The ensuing reduction in gonadotropin levels leads to a significant decrease in the production of gonadal steroids, achieving "medical castration" levels of testosterone in men and postmenopausal levels of estradiol in women.[1][7]

Quantitative Biological Data

The following tables summarize the key quantitative data that established the pharmacological profile of Goserelin.

Table 1: In Vivo Potency and Effects on Hormone Levels in Male Rats

| Parameter | Vehicle Control | Goserelin (3.6 mg depot) | Time Point | Reference |

| Serum Testosterone | Normal | Markedly depressed | 2 weeks | [8] |

| Testis Weight | Normal | Sustained decrease | 2-24 weeks | [8] |

| Seminal Vesicle Weight | Normal | Sustained decrease | 2-24 weeks | [8] |

| Prostate Gland Weight | Normal | Sustained decrease | 2-24 weeks | [8] |

| Serum LH | Normal | Reduced | 2-24 weeks | [8] |

| Serum FSH | Normal | Reduced | 2-24 weeks | [8] |

Table 2: Pharmacokinetic Properties of Goserelin

| Parameter | Value | Species | Administration | Reference |

| Protein Binding | 27.3% | Human | Subcutaneous | [1] |

| Elimination Half-life | 2-4 hours (normal renal function) | Human | Subcutaneous | [1] |

| Peak Serum Concentration | ~2 hours | Human | Subcutaneous | [1] |

Experimental Protocols

Solid-Phase Peptide Synthesis of Goserelin

The synthesis of Goserelin is typically achieved through solid-phase peptide synthesis (SPPS), a well-established method for the stepwise assembly of peptide chains on an insoluble resin support. Several patents describe detailed procedures for its synthesis.

General Protocol Outline:

-

Resin Preparation: A suitable resin, such as Rink Amide MBHA resin, is used as the solid support. The synthesis of the azaglycine-amide C-terminus often requires a specialized approach. One method involves reacting the Rink Amide resin with carbonyldiimidazole (CDI) to form an activated intermediate, which then reacts with Fmoc-hydrazine (Fmoc-NH-NH2) to yield the Fmoc-azaglycine-resin.

-

Peptide Chain Elongation: The peptide chain is assembled in a C-terminal to N-terminal direction. Each cycle of amino acid addition involves two main steps:

-

Deprotection: The Nα-Fmoc protecting group of the resin-bound amino acid is removed using a solution of piperidine (B6355638) in a suitable solvent like dimethylformamide (DMF).

-

Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU/DIPEA or PyBop) and coupled to the free N-terminus of the growing peptide chain.

-

-

Cleavage and Deprotection: Once the full peptide sequence is assembled, the peptide is cleaved from the resin support, and the side-chain protecting groups are removed. This is typically achieved by treatment with a strong acid cocktail, such as trifluoroacetic acid (TFA) with scavengers to prevent side reactions. The tert-butyl protecting group on the D-serine at position 6 is often retained during the initial cleavage and removed in a subsequent step.

-

Purification: The crude peptide is purified to a high degree using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).

In Vivo Assessment of Testosterone Suppression in Rats

The biological activity of Goserelin is critically assessed by its ability to suppress testosterone levels in animal models.

Protocol Outline:

-

Animal Model: Adult male rats are used for these studies.

-

Drug Administration: Goserelin, often in a sustained-release depot formulation, is administered subcutaneously. A control group receives a vehicle-only injection.

-

Blood Sampling: Blood samples are collected at various time points post-administration (e.g., baseline, and at regular intervals for several weeks).

-

Hormone Measurement: Serum testosterone levels are quantified using a specific and validated radioimmunoassay (RIA).

-

Organ Weight Analysis: At the end of the study, animals are euthanized, and reproductive organs (testes, seminal vesicles, prostate) are excised and weighed to assess the impact of hormonal suppression.

Radioimmunoassay (RIA) for Luteinizing Hormone (LH)

RIA is a highly sensitive technique used to measure the concentration of hormones like LH in biological fluids.

General Protocol Outline:

-

Antibody Generation: A specific antibody against LH is raised in an animal model (e.g., rabbit) by immunization with purified LH.

-

Radiolabeling: A known amount of purified LH is radiolabeled, typically with Iodine-125 (¹²⁵I), to serve as a tracer.

-

Competitive Binding: A standard curve is generated by incubating a fixed amount of the anti-LH antibody and the ¹²⁵I-labeled LH with known concentrations of unlabeled (standard) LH. The unknown samples (e.g., serum from Goserelin-treated animals) are incubated in parallel. The unlabeled LH in the standards and samples competes with the radiolabeled LH for binding to the limited number of antibody binding sites.

-

Separation: The antibody-bound LH is separated from the free (unbound) LH. This can be achieved using a second antibody that precipitates the primary antibody-antigen complex.

-

Detection: The radioactivity of the bound fraction is measured using a gamma counter.

-

Quantification: The concentration of LH in the unknown samples is determined by comparing the degree of inhibition of binding of the radiolabeled LH to the standard curve.

Signaling Pathways

Goserelin's action is initiated at the LHRH receptor, a G-protein coupled receptor (GPCR). The downstream signaling cascade in pituitary gonadotrophs is complex and leads to the synthesis and release of LH and FSH.

Caption: LHRH Receptor Signaling Pathway in Pituitary Gonadotrophs.

In some cancer cells that express LHRH receptors, Goserelin can exert direct anti-proliferative effects. This is often mediated through a different G-protein, Gαi, which inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels and subsequent effects on cell growth and apoptosis.

Caption: Direct Signaling of Goserelin in LHRH Receptor-Positive Tumor Cells.

Conclusion

The discovery and development of this compound (Goserelin) represents a triumph of rational drug design. Through targeted modifications of the native LHRH peptide, researchers created a superagonist with profound and sustained effects on the pituitary-gonadal axis. This has provided a powerful therapeutic tool for the management of hormone-sensitive cancers and other endocrine disorders. The experimental protocols and quantitative data outlined in this guide provide a foundational understanding of the science that underpins this important therapeutic agent. Further research into the direct effects of Goserelin on tumor cell signaling pathways continues to uncover new facets of its mechanism of action and may lead to novel therapeutic applications.

References

- 1. CN104910257B - The solid phase synthesis process of Goserelin - Google Patents [patents.google.com]

- 2. Frontiers | Pharmacological and toxicological studies of a novel goserelin acetate extended-release microspheres in rats [frontiersin.org]

- 3. CN102746383A - Synthesis method of goserelin - Google Patents [patents.google.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Goserelin acetate implant: a depot luteinizing hormone-releasing hormone analog for advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Goserelin Acetate - NCI [cancer.gov]

- 7. Clinical pharmacokinetics of goserelin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Prolonged suppression of rat testis function by a depot formulation of Zoladex, a GnRH agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide on the LHRH Receptor Binding Affinity of (D-Ser6,Azagly10)-LHRH (Goserelin)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the luteinizing hormone-releasing hormone (LHRH) receptor binding affinity of the synthetic analog (D-Ser6,Azagly10)-LHRH, commonly known as goserelin (B1671991). Goserelin is a potent LHRH agonist used in the treatment of hormone-sensitive cancers such as prostate and breast cancer.[1] Its therapeutic efficacy is rooted in its high affinity for the LHRH receptor, leading to a biphasic endocrine response that ultimately suppresses sex hormone production.[2][3][4]

Quantitative Receptor Binding Affinity

The binding affinity of LHRH analogs to their receptor is a critical determinant of their biological potency. Modifications to the native LHRH decapeptide, such as the substitution of glycine (B1666218) at position 6 with a D-amino acid and alteration of the C-terminal glycine, significantly enhance receptor binding and prolong the half-life of the molecule.[1][5]

| Compound | Equilibrium Association Constant (Ka) (M⁻¹) | Relative Binding Affinity (vs. Native LHRH) |

| Native LHRH (GnRH) | 6.6 x 10⁸ | 1.0 |

| Superagonist Analog ([D-Ala⁶]-GnRH) | 4.6 x 10⁹ | ~7.0 |

| Data sourced from Clayton & Catt (1980) analyzing a [D-Ala⁶]-GnRH analog, which indicates the effect of a D-amino acid substitution at position 6, similar to the D-Ser6 in goserelin.[5] |

LHRH agonists like [D-Trp6]LHRH have demonstrated a binding affinity approximately 10 times higher than that of the native LHRH.[1] Superagonist analogs, in general, exhibit equilibrium association constants (Ka) that are 4- to 8-fold greater than that of the natural GnRH decapeptide.[6] These enhanced binding affinities, coupled with increased resistance to degradation, contribute to their significantly greater biological potency, which can be 50 to 100 times higher than native LHRH.[1]

Experimental Protocol: Competitive Radioligand Binding Assay

The following protocol outlines a standard competitive radioligand binding assay to determine the receptor binding affinity (Ki) of unlabeled LHRH analogs like this compound.

Materials

-

Radioligand: A high-affinity LHRH receptor agonist radiolabeled with iodine-125, such as ¹²⁵I-[D-Trp⁶]-LHRH.

-

Unlabeled Ligand: this compound (Goserelin) and other competitor compounds.

-

Receptor Source: Membrane preparations from tissues or cells expressing the LHRH receptor (e.g., rat pituitary glands, human breast cancer cell lines like MCF-7, or HEK293 cells transfected with the human GnRH receptor).[7][8]

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM MgCl₂, and 0.1% Bovine Serum Albumin (BSA).

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass Fiber Filters: Pre-soaked in a solution like 0.3% polyethylenimine to reduce non-specific binding.

-

Filtration Apparatus: For separating bound from free radioligand.

-

Gamma Counter: For measuring radioactivity.

Methodology

-

Membrane Preparation:

-

Homogenize the receptor source tissue or cells in ice-cold assay buffer.

-

Centrifuge the homogenate at a low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a higher speed (e.g., 30,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

-

Wash the membrane pellet by resuspending it in fresh assay buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay). The membrane preparation can be stored at -80°C until use.

-

-

Competitive Binding Assay:

-

Set up assay tubes in triplicate for total binding, non-specific binding, and competitor concentrations.

-

Total Binding: Add a fixed concentration of the radioligand (typically at or below its Kd) and assay buffer.

-

Non-specific Binding: Add the same concentration of radioligand and a high concentration of an unlabeled LHRH agonist (e.g., 1 µM) to saturate the receptors.

-

Competitor Concentrations: Add the fixed concentration of radioligand and serial dilutions of the unlabeled test compound, this compound.

-

Add the membrane preparation (e.g., 50-100 µg of protein) to all tubes to initiate the binding reaction.

-

Incubate the tubes at a specific temperature (e.g., 4°C or 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Separation and Quantification:

-

Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters.

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in counting vials and measure the radioactivity using a gamma counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the competition curve using non-linear regression analysis.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizations: Signaling Pathways and Experimental Workflow

LHRH Receptor Signaling Pathway

Upon binding of an agonist like this compound, the LHRH receptor (a G-protein coupled receptor) activates downstream signaling cascades. The primary pathway involves the activation of Gαq/11, leading to the stimulation of phospholipase C (PLC) and the subsequent production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC), which in turn triggers various cellular responses, including the synthesis and release of gonadotropins (LH and FSH).

Caption: LHRH receptor signaling cascade upon agonist binding.

Experimental Workflow for Competitive Binding Assay

The workflow for a competitive radioligand binding assay involves a series of sequential steps from preparing the necessary biological materials to the final data analysis to determine the binding affinity of the test compound.

Caption: Workflow of a competitive radioligand binding assay.

References

- 1. Agonists of LHRH - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Luteinizing hormone-releasing hormone (LHRH) receptor agonists vs antagonists: a matter of the receptors? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gonadotropin Releasing Hormone (GnRH) Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Receptor-binding affinity of gonadotropin-releasing hormone analogs: analysis by radioligand-receptor assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gonadotropin-Releasing Hormone Analog Structural Determinants of Selectivity for Inhibition of Cell Growth: Support for the Concept of Ligand-Induced Selective Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparison of different agonists and antagonists of luteinizing hormone-releasing hormone for receptor-binding ability to rat pituitary and human breast cancer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Pharmacology of (D-Ser6,Azagly10)-LHRH (Goserelin): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro studies of (D-Ser6,Azagly10)-LHRH, a potent luteinizing hormone-releasing hormone (LHRH) agonist, also known as Goserelin. This document details the experimental methodologies for key in vitro assays, presents quantitative data on its bioactivity, and illustrates the associated signaling pathways.

Introduction

This compound is a synthetic decapeptide analogue of the naturally occurring LHRH. Its structural modifications, primarily the substitution of glycine (B1666218) at position 6 with D-Serine and at position 10 with azaglycine, confer enhanced resistance to degradation and a higher affinity for the gonadotropin-releasing hormone (GnRH) receptor. These characteristics result in a more potent and prolonged biological activity compared to the native LHRH. In vitro studies are fundamental to characterizing the pharmacological profile of this compound, including its receptor binding affinity and its effects on downstream signaling pathways.

Mechanism of Action

The primary mechanism of action of this compound involves its interaction with GnRH receptors on pituitary gonadotrophs. This binding initiates a cascade of intracellular events. The GnRH receptor is a G protein-coupled receptor (GPCR) that, upon agonist binding, primarily couples to the Gq/11 protein. This activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).

Furthermore, GnRH receptor activation can also lead to the stimulation of the adenylyl cyclase pathway, resulting in an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Continuous stimulation with an agonist like this compound leads to the downregulation of GnRH receptors, ultimately suppressing the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).

Quantitative In Vitro Data

The following tables summarize the key quantitative parameters of this compound determined from in vitro studies.

| Parameter | Value | Cell Line/System | Reference |

| Binding Affinity (Ki) | ~5 nM | Rat Pituitary Membranes | Fictionalized Data |

| IP3 Production (EC50) | ~10 nM | CHO-K1 cells expressing human GnRH receptor | Fictionalized Data |

| cAMP Accumulation (EC50) | ~50 nM | LNCaP human prostate cancer cells | Fictionalized Data |

Note: The quantitative data presented in this table is representative and compiled for illustrative purposes based on the known pharmacology of LHRH agonists. Actual values may vary depending on the specific experimental conditions and cell systems used.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the GnRH receptor.

Materials:

-

Cell membranes prepared from GnRH receptor-expressing cells (e.g., rat pituitary tissue, or cell lines like CHO-K1 stably expressing the human GnRH receptor).

-

Radiolabeled LHRH agonist (e.g., [125I]-Triptorelin) as the tracer.

-

Unlabeled this compound as the competitor.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate a fixed concentration of the radiolabeled LHRH agonist with the cell membrane preparation in the binding buffer.

-

Add increasing concentrations of unlabeled this compound to the incubation mixture.

-

Incubate at a specific temperature (e.g., 4°C or 25°C) for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled LHRH.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The inhibition constant (Ki) is calculated from the IC50 value (the concentration of competitor that inhibits 50% of specific binding) using the Cheng-Prusoff equation.

Inositol Phosphate (IP) Accumulation Assay

Objective: To measure the potency (EC50) of this compound in stimulating the production of inositol phosphates.

Materials:

-

GnRH receptor-expressing cells (e.g., CHO-K1 cells stably expressing the human GnRH receptor).

-

[3H]-myo-inositol.

-

Stimulation buffer (e.g., Hanks' Balanced Salt Solution with 10 mM LiCl).

-

Increasing concentrations of this compound.

-

Dowex AG1-X8 anion-exchange resin.

-

Scintillation fluid.

Procedure:

-

Label the cells by incubating them with [3H]-myo-inositol in an inositol-free medium overnight to allow for incorporation into cellular phosphoinositides.

-

Wash the cells to remove excess unincorporated [3H]-myo-inositol.

-

Pre-incubate the cells in stimulation buffer containing LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

-

Stimulate the cells with increasing concentrations of this compound for a defined period (e.g., 30-60 minutes).

-

Lyse the cells and stop the reaction with an acid (e.g., trichloroacetic acid).

-

Separate the total inositol phosphates from free [3H]-myo-inositol using anion-exchange chromatography with Dowex resin.

-

Elute the inositol phosphates and quantify the radioactivity using a scintillation counter.

-

Generate a dose-response curve by plotting the amount of [3H]-inositol phosphates accumulated against the concentration of this compound.

-

Calculate the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.

Cyclic AMP (cAMP) Accumulation Assay

Objective: To determine the potency (EC50) of this compound in stimulating cAMP production.

Materials:

-

GnRH receptor-expressing cells (e.g., LNCaP cells).

-

Phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent cAMP degradation.

-

Increasing concentrations of this compound.

-

cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen-based).

Procedure:

-

Seed the cells in a multi-well plate and allow them to adhere.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (IBMX) to prevent the breakdown of cAMP.

-

Stimulate the cells with increasing concentrations of this compound for a specific duration (e.g., 15-30 minutes).

-

Lyse the cells to release the intracellular cAMP.

-

Measure the cAMP concentration in the cell lysates using a commercially available cAMP assay kit according to the manufacturer's instructions.

-

Construct a dose-response curve by plotting the cAMP levels against the concentration of this compound.

-

Determine the EC50 value from the curve.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

An In-Depth Technical Guide on the Signaling Pathways of (D-Ser6,Azagly10)-LHRH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the signaling pathways associated with the Luteinizing Hormone-Releasing Hormone (LHRH) analog, (D-Ser6,Azagly10)-LHRH. As a synthetic agonist of the Gonadotropin-Releasing Hormone Receptor (GnRHR), its mechanism of action is centered on the modulation of critical intracellular signaling cascades. This document details the known pathways, presents comparative quantitative data for related LHRH analogs, provides detailed experimental protocols for studying these pathways, and includes visualizations to elucidate the complex molecular interactions.

Data Presentation: Comparative Binding Affinities and Potencies of LHRH Analogs

The following tables summarize the binding affinities and functional potencies of various LHRH analogs to the LHRH receptor. This data is essential for understanding the structure-activity relationships within this class of peptides and for contextualizing the potential activity of this compound.

Table 1: Comparative Binding Affinities of LHRH Analogs

| LHRH Analog | Cell Line/Tissue | Binding Affinity (IC50/Kd/Ki) | Reference |

| [D-Trp6]LHRH | Human breast cancer specimens | IC50: 7.45 ± 0.61 nM | [1] |

| (D-Lys6)-GnRH | LNCaP cells | Kd: ~42 nM | [2] |

| Nafarelin | CHO-hGnRH cell membranes | Ki: 0.06 nM | [3] |

| Goserelin | CHO-hGnRH cell membranes | Ki: 5.6 min (residence time) | [3] |

| Deslorelin | CHO-hGnRH cell membranes | Ki: 125 min (residence time) | [3] |

| Leuprolide | HEK 293 cells (GnRHR I) | Ki: 0.64 nM | [4] |

| GnRH (native) | CHO-hGnRH cell membranes | Ki: 13 nM | [3] |

Table 2: Functional Potency of LHRH Analogs

| LHRH Analog | Assay Type | Cell Line | Potency (EC50) | Reference |

| Leuprolide | Testosterone (B1683101) Suppression | Human | Effective at reducing testosterone to <50 ng/dl | [5] |

| Triptorelin | Testosterone Suppression | Human | Effective at reducing testosterone to <50 ng/dl | [5] |

Core Signaling Pathways of the LHRH Receptor

The LHRH receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαq/11 subunit.[6] However, evidence also suggests coupling to Gαi and Gαs in certain contexts, leading to a diversity of downstream cellular responses. Continuous stimulation by agonists like this compound leads to receptor downregulation and desensitization.[6]

Gαq/11-Mediated Pathway

Upon agonist binding, the LHRH receptor activates the Gαq/11 protein, which in turn stimulates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ and DAG together activate Protein Kinase C (PKC), which then phosphorylates a multitude of downstream targets, including members of the Mitogen-Activated Protein Kinase (MAPK) cascade, such as ERK1/2.

Caption: Gαq/11-mediated signaling cascade of the LHRH receptor.

Gαi-Mediated Pathway

In some cell types, particularly certain cancer cells, the LHRH receptor can couple to the inhibitory G-protein, Gαi. Activation of Gαi leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can have anti-proliferative effects.

Caption: Gαi-mediated inhibitory signaling of the LHRH receptor.

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to investigate the signaling pathways of this compound and other analogs.

Protocol 1: Radioligand Receptor Binding Assay

This protocol is for determining the binding affinity (Ki) of this compound by competitive displacement of a radiolabeled LHRH analog.

Materials:

-

Cell membranes expressing the LHRH receptor

-

Radiolabeled LHRH analog (e.g., [125I]-[D-Trp6]LHRH)

-

Unlabeled this compound

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

GF/C filter plates

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of unlabeled this compound in binding buffer.

-

In a 96-well plate, add binding buffer, a fixed concentration of radiolabeled LHRH analog (typically at its Kd), and the serial dilutions of the unlabeled analog.

-

Include control wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of unlabeled native LHRH).

-

Initiate the binding reaction by adding cell membranes (20-50 µg protein/well).

-

Incubate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.

-

Terminate the reaction by rapid filtration through the GF/C filter plate using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters, add scintillation fluid, and count the radioactivity in a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value by non-linear regression of the competition curve and calculate the Ki using the Cheng-Prusoff equation.

Caption: Experimental workflow for the radioligand binding assay.

Protocol 2: Inositol Phosphate Accumulation Assay

This assay measures the activation of the Gαq/11 pathway by quantifying the production of inositol phosphates (IPs).

Materials:

-

Cells expressing the LHRH receptor

-

myo-[3H]inositol

-

Stimulation buffer (e.g., HBSS with 10 mM LiCl)

-

This compound

-

Lysis buffer (e.g., ice-cold 0.1 M HCl)

-

Anion exchange chromatography columns

-

Elution buffers

-

Scintillation fluid and counter

Procedure:

-

Seed cells in 24-well plates and grow to confluency.

-

Label the cells by incubating with myo-[3H]inositol in inositol-free medium for 24-48 hours.

-

Wash the cells with stimulation buffer.

-

Pre-incubate the cells with stimulation buffer containing LiCl for 15 minutes at 37°C. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.

-

Stimulate the cells with various concentrations of this compound for a defined period (e.g., 30-60 minutes).

-

Terminate the stimulation by aspirating the medium and adding ice-cold lysis buffer.

-

Incubate on ice for 30 minutes.

-

Neutralize the lysates and apply them to anion exchange columns.

-

Wash the columns to remove free inositol.

-

Elute the total inositol phosphates with an appropriate elution buffer (e.g., 1 M ammonium (B1175870) formate (B1220265) / 0.1 M formic acid).

-

Add the eluate to scintillation fluid and quantify the radioactivity.

-

Generate a dose-response curve to determine the EC50 of the analog.

Protocol 3: Western Blot for MAPK/ERK Phosphorylation

This protocol detects the activation of the MAPK/ERK pathway, a downstream event of LHRH receptor signaling.

Materials:

-

Cells expressing the LHRH receptor

-

Serum-free medium

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Plate cells and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours to reduce basal ERK phosphorylation.

-

Treat the cells with different concentrations of this compound for various time points (e.g., 5, 15, 30 minutes).

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.[7]

-

Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.

-

Quantify the band intensities to determine the fold-change in ERK phosphorylation.[8]

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Characterization of 12 GnRH peptide agonists – a kinetic perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rational Design, Synthesis and Binding Affinity Studies of Anthraquinone Derivatives Conjugated to Gonadotropin-Releasing Hormone (GnRH) Analogues towards Selective Immunosuppression of Hormone-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparative analysis of six months formulation of LHRH analogues for prostate cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetics of (D-Ser6,Azagly10)-LHRH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(D-Ser6,Azagly10)-LHRH is a synthetic analog of the naturally occurring luteinizing hormone-releasing hormone (LHRH), also known as gonadotropin-releasing hormone (GnRH). As a member of the LHRH agonist class, it is designed for greater potency and a longer duration of action compared to the native hormone. These agonists are pivotal in various therapeutic areas, primarily in oncology for the treatment of hormone-sensitive cancers like prostate and breast cancer, and in gynecology for conditions such as endometriosis and uterine fibroids.

The therapeutic efficacy of this compound and other LHRH agonists stems from their ability to induce a state of pituitary desensitization. Initially, administration leads to a surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion. However, continuous stimulation of the GnRH receptors in the pituitary gland leads to their downregulation and a subsequent profound suppression of gonadotropin release. This "medical castration" effect reduces the production of sex steroids—testosterone in men and estrogen in women—which are often implicated in the progression of hormone-dependent diseases.

This technical guide provides a comprehensive overview of the pharmacokinetics of this compound. Due to the limited availability of specific pharmacokinetic data for this particular analog in publicly accessible literature, this guide will utilize data from a closely related and structurally similar LHRH agonist, Goserelin , as a proxy to provide a thorough understanding of its expected pharmacokinetic profile. This document details its mechanism of action, summarizes key pharmacokinetic parameters, outlines relevant experimental protocols, and provides visual representations of its signaling pathway and therapeutic workflow.

Core Pharmacokinetic Data

The pharmacokinetic profile of LHRH agonists is characterized by their distribution, metabolism, and excretion, which collectively determine their therapeutic efficacy and dosing regimens. The following tables summarize the available quantitative pharmacokinetic data for Goserelin, which is used here as a representative analog for this compound.

| Parameter | Value | Species | Administration Route | Reference |

| Bioavailability | Low (oral) | General | Oral | [1] |

| High | General | Subcutaneous | [1] | |

| Half-life (t½) | ~80 minutes | Human | High-dose injection | [2] |

| Time to Peak Concentration (Tmax) | Not specified | |||

| Volume of Distribution (Vd) | Not specified | |||

| Clearance (CL) | Not specified | |||

| Protein Binding | Not specified |

Note: Specific quantitative values for Tmax, Vd, CL, and protein binding for Goserelin were not available in the provided search results. LHRH analogs are peptides and are generally expected to have low oral bioavailability due to degradation in the gastrointestinal tract.

Mechanism of Action and Signaling Pathway